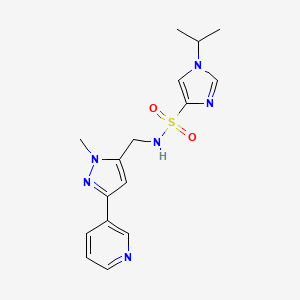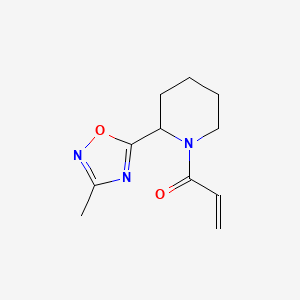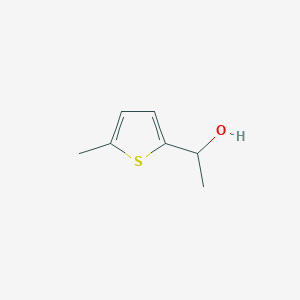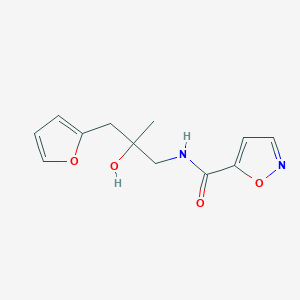
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Ocular Hypotensive Activity and Carbonic Anhydrase Inhibition
Research on thiophene sulfonamide derivatives, such as 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide, has shown promising results in the development of topically active ocular hypotensive agents for glaucoma treatment. These compounds act by inhibiting carbonic anhydrase, a mechanism that reduces intraocular pressure. Variations in the 5-substituent groups aim to enhance both the inhibitory potency against carbonic anhydrase and water solubility while minimizing side effects like pigment binding in the iris, optimizing compounds for clinical use in managing glaucoma (Prugh et al., 1991).
Cerebrovasodilation and Anticonvulsant Activities
Another area of application for thiophene sulfonamide derivatives includes cerebrovasodilation, where they selectively increase cerebral blood flow without causing significant diuresis. This property is particularly useful for treating conditions requiring enhanced brain blood flow. Additionally, some derivatives demonstrate anticonvulsant activities, making them potential candidates for epilepsy management. For instance, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide showed notable anticonvulsant activity when administered to mice, indicating a broader therapeutic potential for these compounds (Barnish et al., 1981).
Antimicrobial and Antiviral Effects
Further research highlights the antimicrobial and antiviral potentials of thiophene sulfonamide derivatives. Studies have shown these compounds to be effective against a range of microorganisms, including bacteria and fungi, and some have shown specific antiviral activities. This suggests a possible role for these chemicals in developing new antimicrobial and antiviral agents, offering an avenue for novel therapeutic options against infectious diseases (Krátký et al., 2012; Chen et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory activity of thiophene sulfonamide derivatives extends beyond carbonic anhydrase to include urease and other enzymes, making these compounds versatile tools in drug discovery and development. Their ability to inhibit crucial enzymes involved in disease pathways suggests potential applications in designing drugs for various conditions, including those requiring the modulation of enzyme activity for therapeutic effects (Noreen et al., 2017).
Synthesis and Chemical Properties
The chemical synthesis of thiophene sulfonamide derivatives involves advanced techniques like Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, showcasing the compound's versatile synthetic accessibility. These methods provide a pathway for producing a variety of thiophene sulfonamide derivatives with potential biological and pharmaceutical applications, highlighting the compound's significance in medicinal chemistry and drug design (Arsenyan et al., 2016).
properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-10(13,7-2-3-7)6-12-17(14,15)9-5-4-8(11)16-9/h4-5,7,12-13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDYCFOTCHGKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)
![2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592327.png)




![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)



![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)